3-(Dibromomethyl)picolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dibromomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-7(9)5-2-1-3-11-6(5)4-10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEWJNRFQAPCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Dibromomethyl Picolinonitrile
The synthesis of 3-(Dibromomethyl)picolinonitrile is primarily achieved through direct bromination of the corresponding methyl precursor. This approach is favored for its efficiency, though it requires careful optimization to achieve the desired selectivity for the dibrominated product.
Direct Bromination Strategies
Direct bromination involves the introduction of bromine atoms onto the methyl group of 3-methylpicolinonitrile. This transformation relies on radical substitution reactions, which are highly effective for functionalizing the benzylic position of alkyl-substituted aromatic and heteroaromatic rings.
The most common method for the side-chain halogenation of alkyl-substituted aromatic compounds, including methylpicolinonitriles, is free-radical bromination. orgoreview.com This reaction, often referred to as Wohl-Ziegler bromination when N-Bromosuccinimide (NBS) is used, is particularly effective for the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical intermediate. orgoreview.comlibretexts.org The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds, making them susceptible to abstraction by a bromine radical. libretexts.org
The reaction is typically initiated by light (photochemical initiation) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). daneshyari.comwikipedia.org For pyridine (B92270) derivatives like 3-methylpicolinonitrile, the reaction proceeds by replacing the hydrogen atoms of the methyl group with bromine atoms. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring itself towards electrophilic attack and influences the reactivity of the side chain. daneshyari.comwikipedia.org
Achieving selective dibromination to form this compound, as opposed to mono- or tri-brominated products, is a significant challenge that hinges on the precise control of reaction parameters. Key factors include the choice of the halogenating agent, the solvent system, and the use of specific additives.
N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. daneshyari.comwikipedia.org Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is formed in situ. This minimizes competitive ionic reactions and electrophilic addition to the aromatic ring. orgoreview.com The degree of bromination can be controlled by adjusting the molar ratio of NBS to the substrate. For instance, studies on the related 4-methylpyridine (B42270) have shown that using approximately two molar equivalents of NBS favors the formation of the dibromomethyl derivative. cdnsciencepub.com
Molecular Bromine (Br₂) can also be used for benzylic bromination, typically in the presence of a radical initiator. google.com However, this method generates hydrogen bromide (HBr) as a byproduct, which can lead to undesired side reactions, such as acid-catalyzed ring bromination, particularly in electron-rich systems. google.com Therefore, for achieving selective side-chain dibromination of a picolinonitrile, NBS is generally preferred due to its higher selectivity and milder reaction conditions. daneshyari.com
The following table summarizes the effect of the NBS to substrate ratio on the bromination of a model compound, 4-ethylpyridine, demonstrating how stoichiometry controls the product distribution.
| Starting Material | Molar Ratio (Substrate:NBS) | Major Product | Reference |
| 4-Ethylpyridine | 1:1 | 4-(1-Bromoethyl)pyridine | cdnsciencepub.com |
| 4-Ethylpyridine | 1:2 | 4-(1,1-Dibromoethyl)pyridine | cdnsciencepub.com |
This interactive table illustrates the principle of stoichiometric control in side-chain bromination.
The choice of solvent is critical in radical bromination reactions.
Carbon Tetrachloride (CCl₄) is the traditional and most frequently used solvent for Wohl-Ziegler brominations. daneshyari.comcdnsciencepub.com Its inertness under radical conditions and its ability to dissolve both the substrate and NBS contribute to its efficacy.
Other Solvents: Halogenated solvents like chlorobenzene (B131634) and ethylene (B1197577) dichloride are also effective and may be used to achieve the higher reflux temperatures (100°C to 170°C) that can facilitate the reaction. google.com Acetonitrile has also been employed as a solvent, offering a more environmentally benign alternative to chlorinated hydrocarbons. researchgate.net
Additive Effects:
Water: The presence of water can significantly alter the course of the reaction. In some cases, water has been shown to promote ring bromination over side-chain bromination in pyridine derivatives. researchgate.net
Perchloric Acid (HClO₄): While strong acids can be used as catalysts in some bromination reactions, their role is complex. Perchloric acid, for instance, has been noted to facilitate the formation of hypobromous acid from bromine and bromate (B103136) ions. cdnsciencepub.comresearchgate.net In certain reactions with N-bromosuccinimide, the addition of perchloric acid has led exclusively to ring bromination rather than side-chain substitution. researchgate.net Therefore, for the selective side-chain synthesis of this compound, the exclusion of water and strong protic acids is generally advisable.
The benzylic bromination of 3-methylpicolinonitrile using NBS follows a well-established free-radical chain mechanism. orgoreview.comlibretexts.org
Initiation: The reaction begins with the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) or the Br-N bond in NBS under heat or UV light. This generates a small number of bromine radicals (Br•). These radicals react with trace amounts of HBr to produce a low concentration of molecular bromine (Br₂). The Br₂ is then homolytically cleaved by light or heat to form more bromine radicals.
Propagation: This is a two-step cycle:
A bromine radical abstracts a hydrogen atom from the methyl group (the benzylic position) of 3-methylpicolinonitrile. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). The stability of this radical is key to the selectivity of the reaction for the benzylic position. libretexts.orgyoutube.com
The newly formed benzylic radical then reacts with a molecule of Br₂ (or NBS itself) to yield the brominated product, 3-(bromomethyl)picolinonitrile, and another bromine radical, which continues the chain reaction.
Dibromination: To achieve dibromination, the propagation cycle repeats. A bromine radical abstracts one of the remaining hydrogen atoms from the now-brominated methyl group to form a dibenzylic radical. This radical then reacts with another bromine molecule to yield this compound.
Termination: The reaction is terminated when any two radical species combine, ending the chain reaction.
Optimization of Reaction Conditions for Selective Dibromination
Convergent and Divergent Synthetic Routes
Beyond direct modification, the synthesis of this compound can be conceptualized within broader strategic frameworks.
Convergent Synthesis: This strategy involves preparing different fragments of the target molecule independently before combining them in a later step. uniurb.itwikipedia.org A hypothetical convergent synthesis of this compound might involve:
Synthesizing a pyridine ring already bearing a nitrile group and a suitable functional group at the 3-position (e.g., a formyl group).
Separately preparing a dibromomethylating agent.
Divergent Synthesis: This approach begins with a common starting material that is then used to create a variety of related compounds. 3-Methylpicolinonitrile is an excellent starting point for a divergent synthesis. By carefully controlling the stoichiometry of the brominating agent (NBS) and the reaction conditions, one could selectively synthesize 3-(bromomethyl)picolinonitrile, this compound, and 3-(tribromomethyl)picolinonitrile from the same precursor. cdnsciencepub.com This strategy is highly efficient for creating a library of related compounds for further study or application.
Pyridine Ring Formation Strategies Incorporating Dibromomethyl Moiety
The de novo synthesis of a pyridine ring that already contains a dibromomethyl moiety is not a commonly reported strategy. Most synthetic routes to substituted pyridines, such as the Hantzsch pyridine synthesis or the Guareschi-Thorpe condensation, typically involve the condensation of carbonyl compounds, ammonia (B1221849), and active methylene (B1212753) compounds, followed by oxidation. organic-chemistry.org Incorporating a dibromomethyl group into the initial building blocks for these classical methods would be challenging due to the reactivity and potential instability of such precursors under the required reaction conditions. Therefore, synthetic approaches almost exclusively rely on the functionalization of a pre-formed pyridine or picoline ring system.
Introduction of Nitrile Functionality
The introduction of a nitrile group onto a pyridine ring is a key transformation for accessing picolinonitriles. A well-established method for this is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl or heteroaryl halide using a copper(I) cyanide salt. organic-chemistry.org In the context of synthesizing this compound, a plausible route would involve the cyanation of a 3-(dibromomethyl)-2-halopyridine.
This reaction is typically carried out in a high-boiling polar solvent like DMF or nitrobenzene. organic-chemistry.org Modern modifications of this reaction may utilize catalytic amounts of palladium and a cyanide source like zinc cyanide, which can proceed under milder conditions. mit.edu For instance, palladium-catalyzed cyanation of (hetero)aryl halides has been shown to be effective for a broad range of substrates, including various pyridine derivatives. mit.edu
Another approach involves the conversion of a carboxylic acid or amide group at the 2-position of the pyridine ring to a nitrile. This can be achieved using various dehydrating agents. However, the more common route remains the displacement of a halide.
Multi-Step Synthesis from Precursor Molecules
The most practical and widely employed approach to this compound involves a multi-step sequence starting from simpler, commercially available precursors. This typically involves the formation of the core pyridine-3-carbonitrile (B1148548) structure followed by the introduction of the dibromomethyl group.
Precursors to Pyridine-3-Carbonitrile Core
The pyridine-3-carbonitrile (nicotinonitrile) core can be synthesized through several methods. One common industrial method involves the gas-phase ammoxidation of 3-picoline (3-methylpyridine). Other laboratory-scale syntheses often start from α,β-unsaturated carbonyl compounds. For example, the reaction of acrolein with ammonia and a compound that can provide the C2-N1-C6 portion of the ring can lead to pyridine derivatives. ijpsonline.com
More specifically, syntheses of substituted 3-cyanopyridines often utilize multicomponent reactions. The reaction of chalcones with cyanothioacetamide, for instance, yields 3-cyanopyridine-2(1H)-thiones, which can be further modified. semanticscholar.org Various condensation reactions are employed to build the substituted pyridine ring system, which can then be functionalized to the desired target. semanticscholar.orgresearchgate.net
Intermediates in Dibromomethyl Group Formation
The introduction of the dibromomethyl group is typically achieved via the radical bromination of a methyl group at the 3-position of the picolinonitrile precursor, namely 3-methylpicolinonitrile. The most common reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. daneshyari.commasterorganicchemistry.com
The reaction proceeds through a free-radical chain mechanism: byjus.comorganic-chemistry.org
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 3-methylpicolinonitrile, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS (or Br₂) to form the monobrominated product, 3-(bromomethyl)picolinonitrile, and a new bromine radical. This process can repeat to form the dibrominated product.
Termination: The reaction is terminated by the combination of any two radical species.
The key intermediates in this process are the 3-(bromomethyl)picolinonitrile radical and the 3-(monobromomethyl)picolinonitrile species. The regioselectivity of the bromination is directed to the methyl group due to the stability of the resulting benzylic radical. daneshyari.com The nitrogen atom in the pyridine ring has a deactivating inductive effect, which can influence the reactivity of the different positions on the ring. daneshyari.com
A synthesis of the analogous compound 3-cyano-6-methoxy-2-(dibromomethyl)pyridine has been reported, starting from 3-cyano-6-methoxy-2-methylpyridine. nih.gov This provides a strong precedent for the synthesis of this compound from 3-methylpicolinonitrile.
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 3-Cyano-6-methoxy-2-methylpyridine | NBS, AIBN | 1,2-dichloroethane, reflux, 3.5 h | 3-Cyano-6-methoxy-2-(bromomethyl)pyridine intermediate | Not specified | nih.gov |
| 3-Methylpicolinonitrile | NBS, AIBN | CCl₄, reflux | 3-(Bromomethyl)picolinonitrile / this compound | Not specified | nih.gov |
This table presents data for the synthesis of an analogous compound and the expected reaction for the target compound based on literature precedents.
Emerging Synthetic Approaches
While radical bromination with NBS is a robust method, research continues into developing more efficient and selective catalytic approaches.
Transition-Metal-Catalyzed Bromination Methods
Transition-metal catalysis offers a promising avenue for the selective functionalization of C-H bonds, including the benzylic C-H bonds of methylpyridines. While specific examples for the direct dibromination of 3-methylpicolinonitrile using this approach are not widespread in readily available literature, general methodologies for transition-metal-catalyzed C(sp³)–H halogenation are being developed. mdpi.comacs.org
Transition-Metal-Free Bromination Protocols
The selective bromination of the methyl group at the 3-position of picolinonitrile without the use of transition metals is a significant challenge in synthetic chemistry. Traditional methods often require harsh conditions, but modern organic synthesis has seen the development of more refined, metal-free protocols.
A primary strategy involves the use of N-Bromosuccinimide (NBS) as a brominating agent, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. However, achieving selectivity for the dibromination of the methyl group over aromatic ring bromination can be challenging, especially in electron-deficient rings like pyridine. beilstein-journals.org
Another classical, albeit harsh, transition-metal-free approach is the bromination of methylpyridines in fuming sulfuric acid. nih.gov This method, however, often leads to a mixture of products and requires stringent safety precautions due to the corrosive nature of the reagent.
More recent advancements have focused on the development of designed phosphine-based reagents. nih.govchemrxiv.org These methods involve the activation of pyridines as phosphonium (B103445) salts, which can then be displaced by a halide nucleophile. chemrxiv.org While this strategy has shown promise for the halogenation of the pyridine ring itself, adapting it for selective side-chain bromination presents an ongoing area of research. The key challenge lies in controlling the reactivity to favor the substitution on the methyl group over the aromatic system. Furthermore, transition-metal-free decarboxylative bromination has been reported for electron-rich aromatic and heteroaromatic acids, offering another potential, though indirect, route if a suitable carboxylic acid precursor were available. nih.gov
Sustainable and Green Chemistry Approaches in Dibromination
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of chemical intermediates like this compound. ijsetpub.comhuarenscience.com These sustainable approaches not only lessen the environmental impact but can also lead to more efficient and economically viable processes. ijsetpub.com Key strategies include the use of alternative energy sources like microwaves and ultrasound, the selection of environmentally benign solvents, and the development of catalytic processes that improve atom economy. ijsetpub.comrsc.org
Microwave-Assisted Synthesis of Brominated Heterocycles
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. researchgate.net In the context of bromination, microwave irradiation can efficiently promote the reaction of substrates with brominating agents like NBS. researchgate.netnih.gov The direct and uniform heating of the reaction mixture by microwaves can enhance reaction rates and selectivity, potentially minimizing side reactions such as aromatic ring bromination. nih.govmdpi.com
The regioselective bromination of various acetophenones and other heterocycles using NBS in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) under microwave irradiation has been shown to be highly effective. researchgate.netnih.gov This methodology can be extrapolated to the synthesis of this compound from 3-methylpicolinonitrile. The closed-vessel nature of microwave reactions also improves safety and reduces the release of volatile organic compounds. mdpi.com
| Compound | Method | Reaction Time | Yield (%) | Reference |
| Various Spiro Derivatives | Conventional (Reflux) | 2–5 hours | Lower Yields | mdpi.com |
| Various Spiro Derivatives | Microwave-Assisted | 5–15 minutes | Higher Yields | mdpi.com |
| bis(ω-bromoacetophenones) | Conventional | Long Reaction Time | Moderate Yields | nih.gov |
| bis(ω-bromoacetophenones) | Microwave-Assisted | < 30 minutes | Excellent Yields | researchgate.netnih.gov |
| imidazo[1,2-a]pyridines | Microwave-Assisted | 15 minutes (bromination step) | 50-99% | researchgate.net |
Ultrasonic Sonication in Bromination Reactions
Ultrasonic irradiation, or sonochemistry, utilizes the energy from acoustic cavitation to induce, accelerate, and modify chemical reactions. researchgate.netnih.gov The formation and collapse of cavitation bubbles create localized high-pressure and high-temperature zones, leading to the generation of reactive species and enhanced mass transfer. researchgate.net This can dramatically shorten reaction times and improve yields in heterocyclic synthesis and bromination reactions. researchgate.netmdpi.com
Applying sonication to the bromination of 3-methylpicolinonitrile could offer a milder, more energy-efficient alternative to traditional heating. researchgate.net Studies on other heterocyclic systems have demonstrated that ultrasound-assisted reactions can proceed rapidly at lower temperatures, enhancing the purity of the final product. mdpi.com For instance, compared to classical thermal methods, sonication has been shown to reduce reaction times from hours to minutes and significantly increase product yields. mdpi.com
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
| Imidazole Synthesis | Conventional (Reflux) | 300–540 minutes | 63–71% | mdpi.com |
| Imidazole Synthesis | Ultrasonic Sonication | 36–52 minutes | 80–92% | mdpi.com |
| Aromatic Bromination | Conventional (Solvothermal) | 4–6 hours | Lower Yields | researchgate.net |
| Aromatic Bromination | Ultrasonic Sonication | 9–12 minutes | Higher Yields | researchgate.net |
Electrocatalytic Methodologies for Halogenation
Electrosynthesis represents a frontier in green chemistry, using electricity as a traceless reagent to drive chemical transformations. nanoge.org This approach avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and reduced waste. semanticscholar.org Electrocatalytic halogenation, particularly bromination, is a promising sustainable method for producing compounds like this compound. researchgate.net
One innovative electrocatalytic strategy is the "umpolung" or polarity inversion of bromide ions. semanticscholar.org Typically a nucleophile, the bromide ion can be anodically oxidized to an electrophilic bromine species ("Br+"), which can then react with a suitable substrate. semanticscholar.org This process has been successfully applied to the bromination of C-H bonds in heterocycles like indoles, using simple and inexpensive graphite (B72142) electrodes and obviating the need for transition metals or chemical oxidants. semanticscholar.org
Adapting this methodology for the side-chain bromination of 3-methylpicolinonitrile would involve the controlled, electrocatalytic generation of an electrophilic bromine source in the presence of the substrate. The reaction conditions, such as the electrode material, solvent, supporting electrolyte, and current density, could be fine-tuned to control the degree of bromination and achieve the desired dibromo product selectively. researchgate.netresearchgate.net
| Parameter | Description | Advantage in Green Chemistry | Reference |
| Reagent | Electricity | Traceless, avoids chemical oxidants/reductants. | semanticscholar.org |
| Catalyst | Often simple materials (e.g., graphite, Ag) | Inexpensive, avoids precious metals. | semanticscholar.orgresearchgate.net |
| Conditions | Typically mild (ambient temperature/pressure) | Low energy consumption, enhanced safety. | researchgate.netacs.org |
| Control | Reaction controlled by applied potential/current | High selectivity for specific products. | researchgate.netresearchgate.net |
Reactivity and Mechanistic Investigations of 3 Dibromomethyl Picolinonitrile
Reactivity at the Dibromomethyl Group
The dibromomethyl group, being a dihalogenated benzylic-like moiety, is the primary site of reactivity in 3-(Dibromomethyl)picolinonitrile. The carbon atom bearing two bromine atoms is highly electrophilic and susceptible to a variety of transformations, including nucleophilic substitution, elimination, and radical reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at the dibromomethyl group are anticipated to be a facile process due to the good leaving group ability of the bromide ions and the ability of the pyridine (B92270) ring to stabilize developing positive charge at the benzylic-like position. ucl.ac.ukpharmacy180.com These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. pharmacy180.com
A wide array of nucleophiles can displace one or both bromine atoms of the dibromomethyl group. The initial substitution of one bromine atom would yield a monobromomethyl intermediate, which can then undergo a second substitution.
Hydrolysis: Reaction with water or hydroxide (B78521) ions is expected to lead to the formation of 3-formylpicolinonitrile (B156146). This transformation likely proceeds through an unstable gem-diol intermediate which readily loses water.
Amination: Primary and secondary amines are expected to react as nucleophiles, displacing the bromide ions to form the corresponding amino-substituted products. chemguide.co.uklibretexts.org The reaction with a large excess of ammonia (B1221849) would favor the formation of the primary amine. msu.edu
Thiolation: Thiolate nucleophiles are generally excellent nucleophiles and would readily displace the bromide ions to form thioether derivatives. openstax.org
Alkoxylation: Alkoxide ions would react to form acetals upon substitution of both bromine atoms.
A summary of expected products from the reaction of this compound with various nucleophiles is presented in Table 1.
| Nucleophile | Reagent Example | Expected Product(s) |
| Hydroxide | Sodium Hydroxide | 3-Formylpicolinonitrile |
| Amine | Ammonia | 3-(Aminomethyl)picolinonitrile |
| Thiolate | Sodium Thiophenoxide | 3-(Bis(phenylthio)methyl)picolinonitrile |
| Alkoxide | Sodium Methoxide | 3-(Dimethoxymethyl)picolinonitrile |
For this compound, the two bromine atoms are attached to the same carbon, so regioselectivity in the traditional sense of choosing between different carbon atoms does not apply. However, the stepwise substitution of the two bromine atoms can be considered. The first substitution will occur at the single reactive carbon.
Stereoselectivity would become a factor if a chiral nucleophile is used or if the reaction creates a new stereocenter. Given that the starting material is achiral, reactions with achiral nucleophiles will produce achiral or racemic products. If the substitution proceeds via an S(_N)1 mechanism, a planar carbocation intermediate would be formed, leading to a loss of any pre-existing stereochemistry and resulting in a racemic mixture if a new stereocenter is formed. vedantu.com An S(_N)2 reaction would proceed with inversion of configuration at the electrophilic carbon. However, since the substrate is a gem-dibromide, the concept of inversion is less straightforward after the first substitution.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form a double bond. libretexts.orgmsu.edu The most likely pathway is the elimination of HBr to form 3-(bromovinyl)picolinonitrile. A second elimination could potentially lead to the formation of an alkyne, although this is less common for benzylic-type halides. thieme-connect.com
The regioselectivity of the elimination will be dictated by the availability of adjacent protons. In this case, the only adjacent protons are on the pyridine ring, which are not readily removed under typical elimination conditions. Therefore, the elimination is expected to involve the removal of a proton from the dibromomethyl carbon itself, after an initial substitution or rearrangement, or through a more complex mechanism. A more plausible scenario involves a base-induced elimination from an intermediate. For instance, treatment with a strong base could lead to the formation of a carbene intermediate.
Radical Reactions Involving the Dibromomethyl Moiety
The carbon-bromine bonds in the dibromomethyl group are susceptible to homolytic cleavage, making this moiety a participant in radical reactions. libretexts.org
Radical Reduction: Treatment with radical reducing agents, such as tributyltin hydride (Bu(_3)SnH) and a radical initiator like azobisisobutyronitrile (AIBN), is expected to reduce the dibromomethyl group to a methyl group, yielding 3-methylpicolinonitrile. ucl.ac.ukthieme-connect.com The reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts a bromine atom to generate a benzylic-type radical, which then abstracts a hydrogen atom from another molecule of the tin hydride. libretexts.org
Radical Cyclization: If an appropriate radical acceptor is present within the molecule or in the reaction mixture, the initially formed radical can undergo intramolecular or intermolecular addition reactions. For example, derivatives of this compound could be designed to undergo radical cyclization to form fused ring systems. nih.govresearchgate.net
Reactivity of the Picolinonitrile Core
The picolinonitrile core, consisting of a pyridine ring substituted with a nitrile group, also possesses distinct reactive sites. The pyridine ring is generally electron-deficient, and this is further enhanced by the electron-withdrawing nature of the nitrile group.
The nitrile group itself is a versatile functional group that can undergo a variety of transformations.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (picolinic acid derivative) under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.comorganicchemistrytutor.combyjus.com The reaction proceeds through an amide intermediate. organicchemistrytutor.com
Reduction: The nitrile group can be reduced to a primary amine (aminomethylpyridine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH(_4)) or through catalytic hydrogenation. chemistrysteps.comlibretexts.org
The pyridine ring of the picolinonitrile core is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the ring nitrogen and the nitrile group. Conversely, these same electronic effects make the ring more susceptible to nucleophilic aromatic substitution, although this typically requires a good leaving group on the ring and is often challenging. uoanbar.edu.iq Given that there are no good leaving groups on the pyridine ring of this compound, nucleophilic attack on the ring itself is less likely compared to the reactions at the dibromomethyl group.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) reactions on pyridine are generally more challenging compared to benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles.
The pyridine ring in this compound is strongly deactivated towards electrophilic attack. This deactivation stems from two primary sources:
The Ring Nitrogen Atom: The nitrogen atom is more electronegative than carbon and exerts a strong inductive electron-withdrawing effect (-I effect) on the ring. This effect reduces the electron density of the aromatic system, making it less attractive to electrophiles.
The Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group, exhibiting both a strong inductive effect (-I) and a resonance effect (-M). Through resonance, the nitrile group can delocalize the pi-electrons of the ring, further decreasing its electron density.
The combination of these two deactivating features makes electrophilic substitution on this compound a difficult transformation, often requiring harsh reaction conditions.
The position of electrophilic attack on the pyridine ring is directed by the combined influence of the existing substituents and the ring nitrogen. In pyridine itself, electrophilic attack is generally favored at the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions results in resonance structures where the positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable.
In the case of this compound, the directing effects are as follows:
Nitrile Group (-CN): As a meta-directing deactivator, the nitrile group at the 2-position would direct incoming electrophiles to the 4- and 6-positions.
Dibromomethyl Group (-CHBr2): This group is generally considered to be deactivating due to the inductive effect of the bromine atoms. It is typically a meta-director. Being at the 3-position, it would direct electrophiles to the 5-position.
Pyridine Nitrogen: Directs electrophilic attack to the 3- and 5-positions.
Considering these directing effects, the most likely position for electrophilic attack on this compound is the 5-position . This position is favored by both the pyridine nitrogen and the dibromomethyl group, and it avoids the strong deactivating and meta-directing effect of the nitrile group at the adjacent 2-position.
Table 1: Predicted Positional Selectivity of Electrophilic Attack
| Position | Influence of Nitrile Group (-CN at C2) | Influence of Dibromomethyl Group (-CHBr2 at C3) | Influence of Pyridine Nitrogen | Overall Predicted Outcome |
| C4 | Meta-directing (Favorable) | Ortho-directing (Unfavorable) | Unfavorable | Unlikely |
| C5 | Para-directing (Unfavorable) | Meta-directing (Favorable) | Favorable | Most Likely |
| C6 | Ortho-directing (Unfavorable) | Para-directing (Unfavorable) | Unfavorable | Unlikely |
Nucleophilic Aromatic Substitution on the Pyridine Ring
The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr).
Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic substitution of hydrogen. This reaction is particularly effective for electron-deficient aromatic rings. In a VNS reaction, a nucleophile attacks the aromatic ring at a position bearing a hydrogen atom, and a leaving group present on the nucleophile departs, leading to the substitution of the hydrogen atom.
Given the electron-deficient character of the pyridine ring in this compound, VNS reactions could be a viable method for introducing new substituents. The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing groups. Therefore, the 4- and 6-positions are the most likely sites for VNS to occur.
The dibromomethyl group can influence nucleophilic attack in several ways:
Inductive Effect: The electron-withdrawing nature of the bromine atoms in the dibromomethyl group can further activate the ring towards nucleophilic attack.
Steric Hindrance: The bulky nature of the dibromomethyl group can sterically hinder the approach of a nucleophile to the adjacent 2- and 4-positions. This steric effect might favor nucleophilic attack at the less hindered 6-position.
Leaving Group Potential: While less common for a methyl group, under certain conditions, one of the bromine atoms could potentially act as a leaving group in a nucleophilic substitution reaction, though this is less likely than substitution on the aromatic ring itself.
Table 2: Predicted Reactivity towards Nucleophilic Aromatic Substitution
| Position | Electronic Activation | Steric Hindrance from -CHBr2 | Predicted Reactivity |
| C4 | Activated (ortho to -CN and para to N) | Moderate | Possible |
| C6 | Activated (para to -CN and ortho to N) | Low | Most Likely |
Reactions at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for reactions to occur directly at the nitrogen atom.
The electron-withdrawing effects of the nitrile and dibromomethyl groups will decrease the basicity of the pyridine nitrogen. However, it can still undergo reactions such as:
N-Alkylation: Reaction with alkyl halides to form the corresponding pyridinium (B92312) salt.
N-Oxidation: Reaction with peroxy acids to form the N-oxide.
The formation of a pyridinium salt or an N-oxide would further activate the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.
Lewis Acid Adduct Formation
The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a Lewis base, readily forming adducts with various Lewis acids. This interaction involves the donation of the nitrogen's electron pair to an electron-deficient Lewis acid. The formation of these adducts can significantly alter the reactivity of the molecule. For instance, coordination of a Lewis acid to the pyridine nitrogen can enhance the electrophilicity of the nitrile group and the pyridine ring itself, making them more susceptible to nucleophilic attack.
The strength of the Lewis acid-base interaction depends on several factors, including the nature of the Lewis acid and the steric and electronic properties of the pyridine derivative. While specific studies on this compound are not extensively documented, the general reactivity pattern of pyridines suggests that it would form stable adducts with a range of Lewis acids.
Table 1: Examples of Lewis Acids and Their Potential Interaction with this compound
| Lewis Acid | Type of Interaction | Potential Effect on Reactivity |
| Boron trifluoride (BF₃) | Strong coordination | Increased electrophilicity of the nitrile and pyridine ring. |
| Aluminum chloride (AlCl₃) | Strong coordination | Catalysis of electrophilic substitution on the pyridine ring (under harsh conditions). |
| Zinc chloride (ZnCl₂) | Moderate coordination | Activation of the nitrile group towards nucleophiles. |
N-Oxidation Reactions
The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA).
The formation of the N-oxide has a profound impact on the electronic properties and reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature activates the positions ortho and para to the nitrogen atom for both nucleophilic and electrophilic attack. Specifically, the N-oxide functionality can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. Following a desired transformation, the N-oxide can often be deoxygenated to restore the original pyridine ring.
Transformations of the Nitrile Group
The nitrile group (C≡N) is a versatile functional group that undergoes a variety of chemical transformations, making it a valuable synthetic handle in organic chemistry. ebsco.com The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. libretexts.orgopenstax.org
Nucleophilic Addition to the Carbon-Nitrogen Triple Bond
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This initial addition leads to the formation of an imine anion intermediate, which can then be further protonated or react with other electrophiles.
One of the most common nucleophilic addition reactions of nitriles is hydrolysis. Under acidic or basic conditions, nitriles can be hydrolyzed to form amides and subsequently carboxylic acids. ebsco.comlibretexts.orgopenstax.org
Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. ebsco.comchemistrysteps.com
Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon. libretexts.orgopenstax.org
Other nucleophiles, such as organometallic reagents and hydrides, can also add to the nitrile group, as discussed in the following sections.
Reduction Reactions to Amines or Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines (R-CH₂NH₂). ebsco.comchemistrysteps.comlibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.comlibretexts.org
Reduction to Aldehydes: A less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of nitriles to aldehydes (R-CHO). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine is hydrolyzed upon workup to yield the aldehyde.
Table 2: Reduction Products of this compound
| Reagent | Product | Functional Group Transformation |
| LiAlH₄ followed by H₂O | (3-(Dibromomethyl)pyridin-2-yl)methanamine | -C≡N → -CH₂NH₂ |
| DIBAL-H followed by H₂O | 3-(Dibromomethyl)picolinaldehyde | -C≡N → -CHO |
Reactions with Organometallic Reagents to Form Ketones
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles that readily add to the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org This reaction is a valuable method for the synthesis of ketones.
The initial nucleophilic addition of the organometallic reagent to the nitrile forms an imine anion, which is then hydrolyzed in a subsequent workup step to yield a ketone. libretexts.orglibretexts.org It is crucial to perform an aqueous workup to achieve the final ketone product.
Table 3: Ketone Synthesis from this compound
| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |
| Phenylmagnesium bromide (PhMgBr) | Imine anion salt | (3-(Dibromomethyl)pyridin-2-yl)(phenyl)methanone |
| Methyllithium (CH₃Li) | Imine anion salt | 1-(3-(Dibromomethyl)pyridin-2-yl)ethan-1-one |
Mechanistic Pathways of Key Transformations
Understanding the mechanistic pathways of the reactions involving this compound is essential for predicting its reactivity and for the rational design of synthetic routes.
The nucleophilic addition to the nitrile group generally proceeds through a two-step mechanism. The nucleophile first attacks the electrophilic carbon atom of the C≡N triple bond, breaking one of the pi bonds and forming a negatively charged imine intermediate. In the second step, this intermediate is typically protonated or undergoes further reaction.
In the case of hydrolysis , the imine intermediate is an imidic acid (in acidic conditions) or an imine anion (in basic conditions) which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide leads to the carboxylic acid.
The reduction of the nitrile with LiAlH₄ involves the successive addition of two hydride ions. The first hydride adds to the carbon atom to form an imine anion, which is complexed to the aluminum species. openstax.org A second hydride ion then adds to the imine carbon, resulting in a dianion. openstax.org Quenching the reaction with water protonates the nitrogen to give the primary amine. libretexts.org
The reaction with Grignard reagents follows a similar initial step of nucleophilic addition of the carbanion from the Grignard reagent to the nitrile carbon, forming a magnesium salt of the imine anion. libretexts.org Subsequent acidic workup protonates the nitrogen, leading to an imine, which is then hydrolyzed in the aqueous acidic medium to the corresponding ketone. libretexts.org
Elucidation of Reaction Intermediates3.3.2. Kinetic Studies of Mechanistic Steps3.3.3. Photochemical Reactivity and Mechanisms of Pyridinium Analogs
Without dedicated studies on this compound, any attempt to provide the requested detailed research findings and data tables would be speculative and would not meet the required standards of scientific accuracy.
Structure Reactivity Relationships and Computational Studies
Electronic and Steric Effects on Reactivity
The chemical reactivity of an organic molecule is primarily governed by the distribution of electrons and the spatial arrangement of its atoms. In 3-(Dibromomethyl)picolinonitrile, the interplay between the picolinonitrile framework and the dibromomethyl group dictates its chemical properties.
The picolinonitrile moiety exerts significant electronic effects on the attached dibromomethyl group. The pyridine (B92270) ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron-withdrawing nature is further amplified by the nitrile group (-CN) at the 2-position, which is also strongly electron-withdrawing through both inductive and resonance effects.
This pronounced electron deficiency in the pyridine ring withdraws electron density from the dibromomethyl group. As a result, the carbon-bromine bonds in the dibromomethyl group are polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-withdrawing environment can stabilize potential anionic intermediates formed during certain reactions at the dibromomethyl carbon.
Sterically, the proximity of the nitrile group and the pyridine nitrogen to the dibromomethyl group at the 3-position can create a hindered environment. This steric hindrance can influence the approach of bulky reagents to the dibromomethyl group, thereby affecting reaction rates and potentially the stereochemical outcome of reactions.
Conversely, the dibromomethyl group influences the reactivity of the pyridine ring and the nitrile group. The dibromomethyl group is primarily electron-withdrawing due to the inductive effect of the two bromine atoms. This further deactivates the already electron-deficient pyridine ring towards electrophilic aromatic substitution. Any such substitution would be expected to occur at positions meta to both the nitrile and the dibromomethyl group, where the deactivating effects are minimized.
The steric bulk of the dibromomethyl group can also influence the reactivity of the adjacent nitrile group. While the linear geometry of the nitrile group minimizes direct steric clashes, the dibromomethyl group can hinder the approach of reagents to the nitrile carbon, potentially affecting its participation in reactions such as hydrolysis or cycloadditions.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.orglibretexts.org These models are valuable tools for predicting the reactivity of new compounds and for understanding the underlying factors that govern chemical transformations.
For a series of substituted picolinonitriles, a QSRR model could be developed to predict the efficiency of a specific transformation involving the dibromomethyl group. This would involve synthesizing a library of derivatives with varying substituents on the pyridine ring and measuring their reaction rates or yields under standardized conditions.
The development of such a model would typically involve the following steps:
Data Collection: Synthesis of a series of this compound derivatives with different substituents on the pyridine ring. The reaction efficiency (e.g., rate constant or yield) for a specific transformation would be experimentally determined for each compound.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., Taft steric parameters, molecular volume), and topological descriptors.
Model Building: Statistical methods such as multiple linear regression or partial least squares would be used to build a mathematical equation that relates the molecular descriptors to the observed reactivity.
Model Validation: The predictive power of the QSRR model would be assessed using statistical validation techniques, such as cross-validation and prediction on an external test set of compounds.
An illustrative QSRR model for the hypothetical transformation of substituted 3-(dibromomethyl)picolinonitriles might take the form of the following equation:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃L
Where:
log(k) is the logarithm of the reaction rate constant.
σ represents the electronic effect of the substituent (Hammett constant).
Eₛ represents the steric effect of the substituent (Taft steric parameter).
L represents the lipophilicity of the substituent.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
Below is a hypothetical data table that could be used to develop such a QSRR model.
| Substituent (R) | Hammett Constant (σ) | Taft Steric Parameter (Eₛ) | log(k) |
| 4-H | 0.00 | 0.00 | -2.50 |
| 4-CH₃ | -0.17 | -1.24 | -2.20 |
| 4-Cl | 0.23 | -0.97 | -2.85 |
| 4-NO₂ | 0.78 | -1.01 | -3.50 |
| 5-H | 0.00 | 0.00 | -2.50 |
| 5-CH₃ | -0.07 | -1.24 | -2.40 |
| 5-Cl | 0.37 | -0.97 | -2.95 |
| 5-NO₂ | 0.71 | -1.01 | -3.40 |
This table contains hypothetical data for illustrative purposes.
By analyzing the coefficients in a validated QSRR model, one can gain insights into the factors that influence the reaction rate and selectivity. For instance, a positive coefficient for the Hammett constant (σ) would indicate that electron-withdrawing substituents accelerate the reaction, suggesting the development of negative charge in the transition state. Conversely, a negative coefficient would imply that electron-donating groups are favorable, pointing to a transition state with positive charge buildup.
Similarly, the sign and magnitude of the coefficient for the steric parameter (Eₛ) would provide information about the steric demands of the reaction. A large negative coefficient would suggest that bulky substituents hinder the reaction, indicating a sterically congested transition state.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provides a powerful framework for investigating the structure, properties, and reactivity of molecules at the atomic level. Methods such as Density Functional Theory (DFT) can be employed to gain a deeper understanding of this compound.
Computational studies can provide valuable information on:
Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges to understand the distribution of electrons and identify reactive sites.
Reaction Mechanisms: Mapping the potential energy surface for a given reaction to identify transition states and intermediates, thereby elucidating the detailed mechanism of the transformation.
Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the experimental characterization of the molecule.
A hypothetical table summarizing the kind of data that could be obtained from a DFT study on this compound is presented below.
| Property | Calculated Value |
| Dipole Moment | 3.5 D |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Charge on C (dibromomethyl) | +0.25 e |
| Charge on N (pyridine) | -0.45 e |
| Charge on N (nitrile) | -0.30 e |
This table contains hypothetical data for illustrative purposes.
These computational approaches, when combined with experimental results, can provide a comprehensive picture of the structure-reactivity relationships of this compound and guide the design of new synthetic applications.
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical calculations are fundamental to modern chemistry, allowing for the investigation of electronic structure and energy at the atomic level. Methods like Density Functional Theory (DFT) have become indispensable for studying molecular properties and reaction mechanisms due to their balance of accuracy and computational cost. louisville.edunih.gov
Density Functional Theory (DFT) is a robust method for exploring the potential energy surface of a chemical reaction. By applying DFT, researchers can map the energetic landscape of reactions involving this compound, identifying the most probable pathways. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, a critical factor governing the reaction rate.
For this compound, DFT calculations could be employed to investigate mechanisms such as nucleophilic substitution at the dibromomethyl carbon or reactions involving the nitrile group. By modeling these processes, the precise geometries of transition states can be determined, offering a "snapshot" of the bond-breaking and bond-forming events. While specific DFT studies detailing the reaction mechanisms of this compound are not prominent in publicly available literature, the methodology remains a standard approach for such investigations. mdpi.com
Table 1: Hypothetical DFT Data for a Reaction Involving this compound
| Parameter | Calculated Value | Description |
| Reactant Energy (Hartree) | -2850.45 | The total electronic energy of the ground state of the reactant molecule. |
| Transition State Energy | -2850.39 | The total electronic energy at the highest point of the reaction pathway. |
| Product Energy (Hartree) | -2850.52 | The total electronic energy of the ground state of the product molecule. |
| Activation Energy (kcal/mol) | 37.65 | The energy barrier that must be overcome for the reaction to occur, calculated from reactant and TS energies. |
| Reaction Energy (kcal/mol) | -43.93 | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |
Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this specific compound.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and, consequently, to predict spectroscopic properties. louisville.edu It is particularly effective for calculating the UV-Visible absorption spectra of organic molecules by determining the energies of electronic transitions. ijcce.ac.ir
Furthermore, standard DFT calculations can predict other spectroscopic data. By calculating the vibrational frequencies of the molecule, one can generate a theoretical infrared (IR) spectrum. nih.gov These predicted frequencies can then be compared with experimental IR data to confirm the structure and identify characteristic functional group vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared to experimental spectra for structural verification. nih.gov Although specific published TD-DFT calculations for this compound are scarce, this theoretical approach is a powerful tool for its characterization.
Table 2: Illustrative Spectroscopic Data Prediction for this compound using (TD-)DFT
| Spectroscopic Property | Predicted Value | Experimental Value |
| λmax (UV-Vis) | 275 nm | 278 nm |
| C≡N Stretch (IR) | 2235 cm⁻¹ | 2231 cm⁻¹ |
| C-Br Stretch (IR) | 680 cm⁻¹ | 685 cm⁻¹ |
| ¹H NMR (CHBr₂) | δ 6.8 ppm | δ 6.7 ppm |
| ¹³C NMR (C≡N) | δ 118 ppm | δ 117.5 ppm |
Note: This table presents hypothetical data to demonstrate the application of the method and its comparison with experimental results.
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as solvent or biological macromolecules. nih.gov
In the context of this compound, MD simulations could be used to understand how the molecule behaves in different solvent environments or how it might interact with a biological target, such as a protein's active site. researchgate.net These simulations can reveal key intermolecular interactions, like hydrogen bonds or van der Waals forces, that stabilize a potential drug-target complex. The stability of such interactions over the simulation time (typically nanoseconds to microseconds) can be a strong indicator of binding affinity. mdpi.com
Machine Learning Algorithms for Reactivity Prediction
In recent years, machine learning (ML) has emerged as a transformative tool in chemical research. bath.ac.uk ML algorithms can be trained on large datasets of known chemical reactions to predict the outcomes of new, unseen reactions. scribd.comresearchgate.net For reactivity prediction, models can learn the complex relationships between a molecule's structure and its chemical behavior. cmu.edu
To predict the reactivity of this compound, an ML model would first convert its structure into a set of numerical descriptors (a molecular fingerprint). This fingerprint, along with information about reactants and conditions, would be fed into the trained model to predict outcomes such as reaction yield or the likelihood of a reaction occurring. nih.gov While the development of bespoke ML models for specific compounds is not yet common practice, the general approach holds significant promise for accelerating chemical discovery.
Conformation Analysis and its Impact on Reaction Pathways
The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity. Conformation analysis involves identifying the different spatial arrangements of a molecule's atoms (conformers) and determining their relative energies. The most stable conformer is the one with the lowest energy, but other, higher-energy conformers can also be present and may be crucial for certain reactions.
For this compound, a key area for conformational analysis would be the rotation around the single bond connecting the picolinonitrile ring to the dibromomethyl group. Different rotational conformers could expose the reactive sites of the molecule differently to an approaching reactant. This steric hindrance or accessibility can favor one reaction pathway over another, thereby influencing the product distribution. Computational methods can be used to calculate the energy of different conformers and the energy barriers for converting between them, providing insight into which reaction pathways are energetically favorable. dntb.gov.ua
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis for Proton Environments
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of 3-(Dibromomethyl)picolinonitrile is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the proton of the dibromomethyl group.
The pyridine ring contains three aromatic protons at positions 4, 5, and 6. These protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is anticipated to be the most deshielded and appear at the lowest field. The proton at position 4 (H-4) would likely be the most upfield of the aromatic protons. The coupling between these adjacent protons would result in a characteristic splitting pattern. Specifically, H-5 would be split by both H-4 and H-6, likely appearing as a triplet or a doublet of doublets. H-4 and H-6 would each appear as a doublet.
The single proton of the dibromomethyl group (-CHBr₂) is expected to resonate as a singlet at a downfield chemical shift, likely in the range of δ 6.5-7.5 ppm. This significant downfield shift is due to the strong deshielding effect of the two adjacent bromine atoms.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-4 | 7.4 - 7.6 | d |
| H-5 | 7.8 - 8.0 | t or dd |
| H-6 | 8.6 - 8.8 | d |
| -CHBr₂ | 6.8 - 7.2 | s |
d = doublet, t = triplet, dd = doublet of doublets, s = singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization of Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
The carbon atom of the nitrile group (-CN) is expected to appear in the range of δ 115-120 ppm. The five carbon atoms of the pyridine ring will resonate in the aromatic region, typically between δ 120 and 155 ppm. The carbon atom at position 2 (C-2), bonded to the electron-withdrawing nitrile group, and the carbon at position 6 (C-6), adjacent to the nitrogen, are expected to be the most deshielded of the ring carbons. The carbon atom of the dibromomethyl group (-CHBr₂) is anticipated to appear at a significantly lower field compared to a standard methyl group, likely in the range of δ 30-40 ppm, due to the influence of the two bromine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CN | 117 - 120 |
| C-2 | 148 - 152 |
| C-3 | 135 - 139 |
| C-4 | 125 - 129 |
| C-5 | 137 - 141 |
| C-6 | 150 - 154 |
| -CHBr₂ | 35 - 45 |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A sharp and strong absorption band around 2230-2210 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations of the pyridine ring are expected to appear as a series of weaker bands just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring will likely produce a set of medium to strong bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibrations of the dibromomethyl group are expected to give rise to one or more strong absorptions in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations that are weak or absent in the IR spectrum, providing a more complete vibrational profile of the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| C≡N Stretch (Nitrile) | 2230 - 2210 | Strong, Sharp |
| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |
| C-H Bend | 1400 - 1200 | Medium |
| C-Br Stretch | 700 - 500 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.
Common fragmentation pathways would likely involve the loss of one or both bromine atoms. The loss of a bromine radical would lead to a significant fragment at [M-Br]⁺. Subsequent loss of the second bromine atom would result in another prominent peak. Cleavage of the C-C bond between the pyridine ring and the dibromomethyl group could also occur, leading to fragments corresponding to the picolinonitrile cation and the dibromomethyl cation.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment |
| 274, 276, 278 | [M]⁺ (Molecular Ion) |
| 195, 197 | [M - Br]⁺ |
| 116 | [M - 2Br]⁺ |
| 103 | [C₆H₄N₂]⁺ (Picolinonitrile cation) |
| 171, 173 | [CHBr₂]⁺ (Dibromomethyl cation) |
X-ray Diffraction Studies for Solid-State Molecular Structure
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles. This data would confirm the planar structure of the pyridine ring and the tetrahedral geometry of the dibromomethyl carbon.
Furthermore, the crystal structure would reveal intermolecular interactions, such as halogen bonding (Br···N or Br···Br interactions) or π-π stacking of the pyridine rings, which govern the packing of the molecules in the solid state. While experimental data for this specific compound is not available, studies on related substituted pyridines suggest that such interactions are likely to play a significant role in its crystal lattice. The crystal system and space group would also be determined, providing a complete picture of its solid-state architecture.
No specific UV-Vis spectroscopic data found for this compound
A comprehensive search for experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the chemical compound this compound did not yield specific research findings or data tables detailing its electronic transitions. While general principles of UV-Vis spectroscopy suggest that as a substituted picolinonitrile, this compound would exhibit absorption in the UV region due to π→π* and n→π* electronic transitions within the pyridine ring and the nitrile group, no publicly available studies were identified that have specifically measured and reported the absorption maxima (λmax) and molar absorptivity (ε) for this particular molecule.
Theoretical studies on related molecules, such as other benzonitrile (B105546) and pyridine derivatives, have utilized computational methods like Density Functional Theory (DFT) to predict their UV-Vis spectra. These computational approaches can provide insights into the likely electronic transitions and absorption wavelengths. However, without experimental verification, these theoretical values remain predictive.
The electronic absorption spectra of molecules are influenced by the chromophores present. For this compound, the picolinonitrile moiety constitutes the primary chromophore. The presence of the dibromomethyl group as a substituent would be expected to influence the electronic environment of the pyridine ring, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted picolinonitrile. However, the extent of this influence has not been experimentally documented in the retrieved sources.
Further empirical research is required to characterize the specific UV-Vis spectroscopic properties of this compound and to create a data table of its electronic transitions.
Strategic Applications in Complex Molecule Synthesis and Derivatization
3-(Dibromomethyl)picolinonitrile as a Versatile Synthetic Building Block
This compound is a highly functionalized building block that serves as a linchpin in the synthesis of more elaborate molecules. Its utility stems from the presence of three distinct reactive centers: the electrophilic carbon of the dibromomethyl group, the cyano group which can undergo various transformations, and the pyridine (B92270) ring itself which can be subject to further functionalization. The dibromomethyl group, in particular, is a precursor to a variety of other functionalities, making this compound a versatile starting point for creating molecular diversity. Analogs such as 3-(bromomethyl)picolinonitrile and various trifluoromethyl picolinonitriles are widely employed as intermediates in the development of pharmaceuticals and agrochemicals, highlighting the value of this class of compounds. guidechem.com
The transformation of the dibromomethyl group into other functionalities, such as an aldehyde, provides a gateway to a wide range of heterocyclic systems. Aldehydes are crucial precursors in condensation reactions for building larger cyclic and heterocyclic structures. For example, the aldehyde derived from this compound can be a key component in multicomponent reactions to generate highly substituted pyrroles or other N-fused heterocycles like imidazo[1,2-a]pyridines. beilstein-journals.orgbenthamscience.com
Furthermore, the picolinonitrile moiety itself is a common starting point for synthesizing other heterocyclic systems. The nitrile group can be transformed into an amidine, which can then be used to construct rings such as in the synthesis of thienylpicolinamidine derivatives. nih.gov The inherent reactivity of the dibromomethyl group allows for the introduction of side chains that can subsequently participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This strategy is a powerful tool for the rapid assembly of complex molecular frameworks from relatively simple starting materials. nih.gov
Table 1: Examples of Heterocycles Synthesized from Functionalized Pyridine Precursors
| Precursor Type | Resulting Heterocycle | Synthetic Strategy |
| Picolinonitrile | Thienylpicolinamidine | Nitrile to amidine conversion followed by cyclization. nih.gov |
| Imidazo[1,2-a]pyridine | C-3 Functionalized Imidazo[1,2-a]pyridine | Direct C-H functionalization using a photocatalytic relay strategy. beilstein-journals.org |
| 2,6-Dimethyl-1,4-dihydropyridine | 2,6-Di(bromomethyl)-1,4-dihydropyridine | Radical bromination of methyl groups. researchgate.net |
| Aromatic Aldehyde & Amine | Polyfunctionalized Pyrrole | Three-component microwave-assisted reaction. benthamscience.com |
Nitrogen-containing heterocycles are a cornerstone of modern medicine, with over 60% of small-molecule drugs approved by the FDA containing such a scaffold. nih.govrsc.org Picolinonitrile derivatives are valuable building blocks in the synthesis of these bioactive molecules. guidechem.com The this compound scaffold can be incorporated into larger, more complex molecules with potential pharmaceutical or agrochemical applications.
The conversion of the dibromomethyl group allows for the attachment of this picolinonitrile unit to other molecular fragments. For instance, transformation to an aldehyde enables connection via reductive amination or Wittig-type reactions, while conversion to a carboxylic acid allows for amide bond formation. These coupling strategies are fundamental in medicinal chemistry for assembling lead compounds and building libraries for screening. The presence of the trifluoromethyl group in related structures is known to enhance metabolic stability and lipophilicity, desirable properties in drug candidates. guidechem.com While containing bromine instead of fluorine, the dibromomethyl group similarly acts as a lipophilic handle that can be strategically transformed into a variety of other functional groups to modulate the physicochemical properties of the final compound.
Derivatization Strategies via the Dibromomethyl Group
The dibromomethyl group is a synthetically versatile functional group, primarily serving as a masked aldehyde. Its two bromine atoms make the attached carbon highly electrophilic and susceptible to nucleophilic attack, and they can be readily displaced or transformed to unveil other functionalities. This reactivity is central to the utility of this compound as a synthetic intermediate.
A primary and highly useful transformation of the dibromomethyl group is its hydrolysis to an aldehyde. This reaction is typically performed under aqueous acidic or basic conditions, or by using reagents like silver nitrate (B79036) in aqueous ethanol. This conversion is analogous to the well-established hydrolysis of benzal halides to benzaldehyde. ncert.nic.inksu.edu.sa The resulting 3-formylpicolinonitrile (B156146) is a valuable intermediate itself, as the aldehyde group can participate in a wide array of subsequent reactions.
If desired, the aldehyde can be further oxidized to the corresponding carboxylic acid, 3-cyanopyridine-3-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. savemyexams.com This two-step sequence from the dibromomethyl group provides access to both the aldehyde and carboxylic acid derivatives of picolinonitrile, significantly expanding the synthetic possibilities.
Table 2: Key Transformations of the this compound
| Starting Material | Reagents/Conditions | Product | Functional Group Transformation |
| This compound | H₂O, H⁺ or OH⁻ | 3-Formylpicolinonitrile | Dibromomethyl to Aldehyde |
| 3-Formylpicolinonitrile | KMnO₄, H⁺ | 3-Carboxypicolinonitrile | Aldehyde to Carboxylic Acid |
The creation of new carbon-carbon bonds is a fundamental objective in organic synthesis. organic-chemistry.orgresearchgate.net The dibromomethyl group of this compound can be leveraged to achieve this goal through several strategies. Once converted to the aldehyde, 3-formylpicolinonitrile becomes a substrate for a host of C-C bond-forming reactions. These include:
Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes with control over stereochemistry.
Aldol and related condensations: To create β-hydroxy carbonyl compounds or α,β-unsaturated carbonyls.
Grignard and organolithium additions: To generate secondary alcohols. ksu.edu.sa
Cyanohydrin formation: Adding another carbon and a hydroxyl group.
Beyond the aldehyde, the nitrile group itself can be a handle for C-C bond formation. For instance, reaction with a Grignard reagent followed by hydrolysis yields a ketone, a reaction that constructs a new C-C bond and introduces another versatile functional group. ksu.edu.sa These methods allow for the elaboration of the carbon skeleton at the 3-position of the pyridine ring, building molecular complexity in a controlled manner. dtu.dk
The true synthetic power of this compound lies in the ability to combine the various reactions at its different functional sites to generate polyfunctionalized molecules. A synthetic chemist can devise sequences that modify the dibromomethyl group, the nitrile, and even the pyridine ring to build intricate structures.
For example, a potential synthetic sequence could begin with the hydrolysis of the dibromomethyl group to the aldehyde. This aldehyde could then undergo a Knoevenagel condensation with an active methylene (B1212753) compound like diethyl malonate, introducing a disubstituted alkene side chain. Subsequently, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to a primary amine. Each step adds a new layer of functionality, transforming the simple starting material into a complex, polyfunctionalized picolinonitrile derivative. Such strategies are invaluable for creating libraries of compounds for drug discovery or for the total synthesis of complex natural products. benthamscience.comescholarship.orgnih.gov
Functionalization of the Nitrile Moiety
Conversion to Other Nitrogen-Containing Functional Groups
The transformation of the nitrile in picolinonitrile derivatives into other nitrogenous groups is a well-established strategy for molecular diversification. Two of the most significant conversions are the reduction to primary amines and the partial hydrolysis to amides.
Reduction to Primary Amines: The reduction of the nitrile group affords a primary amine, introducing a flexible and basic aminomethyl group at the 2-position of the pyridine ring. This transformation is typically accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comucm.esnih.gov The resulting 2-(aminomethyl)pyridine scaffold is a common structural motif in medicinal chemistry. The general process involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. libretexts.org
Partial Hydrolysis to Amides: Under controlled acidic or basic conditions, the nitrile can be hydrated to the corresponding picolinamide. libretexts.org This conversion is synthetically valuable as amides are important functional groups in their own right and can serve as precursors for further reactions. Achieving selective partial hydrolysis can be challenging, as the reaction often proceeds to the carboxylic acid. youtube.com However, specific methods, such as using an oxime as a water source or employing certain enzyme systems like nitrile hydratases, can favor the formation of the amide. diva-portal.org
The following table summarizes typical conditions for these transformations on nitrile-containing aromatic compounds.
Table 1: Representative Conditions for Converting Aromatic Nitriles to Amines and Amides
| Transformation | Reagent(s) | Typical Conditions | Product Functional Group |
|---|
Synthesis of Ketones and Amines via Nitrile Transformations
Beyond primary amines and amides, the nitrile group serves as a gateway to synthesizing ketones and a wider variety of substituted amines.
Synthesis of Ketones: The addition of organometallic nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to the nitrile group is a classic and effective method for ketone synthesis. ucm.esorganic-chemistry.org The reaction proceeds via the nucleophilic attack of the carbanionic reagent on the electrophilic nitrile carbon, forming an intermediate imine anion. libretexts.org This intermediate is stable to further addition. Subsequent acidic workup hydrolyzes the imine to the desired ketone. libretexts.org This reaction forges a new carbon-carbon bond, significantly increasing molecular complexity. For a molecule like this compound, this allows for the introduction of a diverse range of alkyl or aryl side chains ortho to the pyridine nitrogen.
Synthesis of Various Amines: While direct reduction yields primary amines, other methods allow for the synthesis of different amine types. Reductive amination, where an aldehyde or ketone is reacted with ammonia (B1221849) or an amine in the presence of a reducing agent, is a powerful tool for creating primary, secondary, and tertiary amines. chemistrysteps.comlibretexts.orgsci-hub.se Although this method doesn't directly involve the nitrile, the nitrile can be first converted to a ketone (as described above), which can then undergo reductive amination to yield a more substituted amine.
Table 2: Synthesis of Ketones and Amines from Aromatic Nitriles
| Starting Group | Reagent(s) | Intermediate | Final Product |
|---|
Tandem and Cascade Reactions Utilizing Multiple Reactive Sites
The true synthetic power of this compound lies in the potential for tandem or cascade reactions, which involve multiple bond-forming events in a single operation without isolating intermediates. sci-hub.se The molecule possesses at least three reactive sites: the electrophilic carbons of the dibromomethyl group, the electrophilic carbon of the nitrile, and the pyridine ring itself, which can be involved in cyclization processes.
A plausible, though not explicitly documented, cascade could involve an intramolecular reaction initiated at the dibromomethyl group. For instance, treatment with a reducing agent like zinc could generate an organometallic intermediate. This nucleophilic center could then, in principle, attack the proximal nitrile group. Such a reaction would be a type of intramolecular cyclization, potentially forming a fused bicyclic system.
Alternatively, a tandem reaction could be initiated by an external nucleophile. For example, a dinucleophile, such as an amino alcohol, could first displace one of the bromine atoms. The newly tethered nucleophilic portion of the molecule could then undergo a subsequent intramolecular cyclization by attacking the nitrile carbon. This strategy is a powerful method for constructing complex heterocyclic scaffolds. mdpi.com Radical cyclizations, where a radical generated at the methyl position adds to the nitrile, also represent a feasible pathway for creating fused ring systems under appropriate conditions. libretexts.org
These proposed pathways leverage the unique juxtaposition of the reactive dibromomethyl and nitrile functionalities to build molecular complexity in an efficient manner, a hallmark of modern synthetic strategy. researchgate.netmdpi.com
Conclusion and Outlook for 3 Dibromomethyl Picolinonitrile Research
Summary of Key Research Findings and Methodological Advancements
Direct and specific research on 3-(Dibromomethyl)picolinonitrile is limited. However, a significant body of work on related compounds and general synthetic methodologies allows for a cogent summary of likely research findings and applicable techniques.
Synthesis: The primary route for synthesizing compounds with a gem-dibromomethyl group attached to a pyridine (B92270) ring involves the radical bromination of the corresponding methyl-substituted precursor. researchgate.netchemicalbook.com For this compound, the synthesis would logically start from 3-methylpicolinonitrile. The conversion is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride. chemicalbook.comevitachem.com A related transformation is the conversion of bromo-picolines to bromo-pyridine carboxaldehydes, which proceeds through a gem-dibromomethyl intermediate that is subsequently hydrolyzed. researchgate.netscientificlabs.ie
Reactivity and Transformations: The dibromomethyl group is a synthetically valuable functional group, often serving as a precursor to an aldehyde. researchgate.netresearchgate.net This transformation can be accomplished via hydrolysis, for instance, with an aqueous solution of calcium carbonate. researchgate.net Furthermore, the bromine atoms in the dibromomethyl group are susceptible to nucleophilic substitution, opening pathways to a variety of derivatives. evitachem.comsmolecule.com The compound can also be expected to participate in cross-coupling reactions, a cornerstone of modern organic synthesis. evitachem.comsmolecule.com The picolinonitrile scaffold itself is reactive; the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, while the pyridine ring can undergo its own set of functionalization reactions.
Methodological Advancements: The study of compounds like this compound benefits from a host of modern analytical and computational techniques. The progress of its synthesis and subsequent reactions can be monitored in real-time using spectroscopic methods like NMR, IR, and UV-Vis spectroscopy. numberanalytics.com Chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) are essential for separating and quantifying products and impurities. numberanalytics.com
Computationally, Density Functional Theory (DFT) and other ab initio methods have become indispensable for predicting molecular geometries, electronic properties, and reaction mechanisms for heterocyclic compounds. edupublications.comnumberanalytics.com These computational tools allow for the in-silico study of reaction pathways, transition states, and the influence of substituents on reactivity, providing insights that guide experimental work. nih.govnih.govrsc.org
| Property | Value/Description | Source(s) |
| CAS Number | 126570-65-8 | bldpharm.comsigmaaldrich.com |
| Molecular Formula | C₇H₄Br₂N₂ | bldpharm.com |
| Molecular Weight | 275.93 g/mol | bldpharm.comsigmaaldrich.com |
| IUPAC Name | 3-(dibromomethyl)pyridine-2-carbonitrile | N/A |
| Synonyms | 3-(Dibromomethyl)-2-pyridinecarbonitrile | N/A |
| Reaction Type | Reagents/Conditions | Product Type | Source(s) |
| Synthesis | 3-Methylpicolinonitrile, NBS, Radical Initiator | This compound | chemicalbook.comevitachem.com |
| Hydrolysis | Aqueous base (e.g., CaCO₃) | 3-Formylpicolinonitrile (B156146) | researchgate.net |
| Nucleophilic Substitution | Amines, Alcohols | Substituted aminomethyl or alkoxymethyl pyridines | evitachem.com |
| Coupling Reactions | Boronic acids (Suzuki), Alkynes (Sonogashira) | Aryl- or alkynyl-substituted derivatives | smolecule.comsoton.ac.uk |
Identification of Remaining Challenges and Unexplored Avenues
Despite the potential of this compound, significant challenges and unexplored research areas remain.
Synthetic Challenges:
Selectivity: A primary challenge lies in achieving selectivity during the synthesis and subsequent reactions of polyfunctionalized pyridines. acs.orgrsc.org The presence of three distinct reactive sites—the dibromomethyl group, the nitrile group, and the pyridine ring—can lead to a mixture of products if reaction conditions are not carefully controlled. For instance, achieving selective substitution at the dibromomethyl group without affecting the nitrile or the ring requires fine-tuning of reagents and conditions.
Scale-up: While laboratory-scale syntheses of related compounds are established, developing a robust, safe, and scalable process for the gem-dibromination of 3-methylpicolinonitrile presents industrial challenges, including heat management and handling of corrosive reagents.
Purification: The purification of polyhalogenated heterocyclic compounds can be difficult due to their similar polarities and potential for decomposition on standard chromatography media.
Unexplored Avenues:
Diverse Reactivity: The full synthetic utility of this compound has not been systematically explored. Its use in multicomponent reactions, cycloadditions, or as a precursor for novel fused heterocyclic systems remains an open field of inquiry.
Catalytic Applications: The application of modern catalytic systems, such as photoredox or electrocatalysis, to transform the dibromomethyl group into other functional groups is a promising but unexplored area.
Medicinal and Materials Chemistry: There is a lack of research into the biological activity of derivatives of this compound. Given that pyridine and nitrile moieties are common in pharmaceuticals, its derivatives could be screened for various biological activities. researchgate.net Similarly, its potential use in creating novel ligands for coordination chemistry or as a building block for functional organic materials is yet to be investigated.
Future Directions in Synthetic, Mechanistic, and Computational Studies
The future of research on this compound is rich with possibilities, spanning from fundamental synthetic exploration to advanced computational analysis.
Future Synthetic Studies:
Green Chemistry: Future synthetic work should focus on developing more sustainable and environmentally friendly methods. researchgate.netnumberanalytics.com This could involve replacing traditional solvents with greener alternatives, exploring catalytic bromination methods that avoid stoichiometric bromine or NBS, and utilizing energy-efficient techniques like microwave-assisted or flow chemistry synthesis. numberanalytics.com
Novel Derivatizations: A key future direction is the systematic exploration of its derivatization. This includes its use in a wider range of transition-metal-catalyzed cross-coupling reactions (e.g., Stille, Heck, Buchwald-Hartwig) to create libraries of novel substituted picolinonitriles for screening in medicinal and materials science applications. springerprofessional.demdpi.com
One-Pot Reactions: Designing one-pot or tandem reaction sequences starting from this compound to rapidly assemble complex molecular architectures would be a highly efficient and atom-economical approach. researchgate.net
Future Mechanistic Studies:
Kinetic Analysis: Detailed kinetic studies of the key transformations of this compound are needed to understand the reaction rates and influencing factors. This data is crucial for optimizing reaction conditions and scaling up processes.
Intermediate Trapping: Experiments designed to trap reactive intermediates could provide direct evidence for proposed reaction mechanisms, particularly for nucleophilic substitution and coupling reactions.
Isotope Labeling: The use of isotopic labeling studies can help elucidate the intricate details of bond-forming and bond-breaking steps in its various transformations.
Future Computational Studies:
Reaction Pathway Modeling: Advanced computational methods like DFT can be employed to map the potential energy surfaces of its reactions. edupublications.comrsc.org This would allow for the prediction of the most likely reaction pathways, the identification of transition states and intermediates, and the rationalization of observed product distributions.
Reactivity Prediction: Computational analysis of the molecule's electronic structure, such as calculating Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps, can predict its reactivity towards different reagents. researchgate.net This can guide the design of new reactions and help to explain its chemical behavior. nih.gov
Solvent and Catalyst Effects: Computational models can be used to study the effects of different solvents and catalysts on reaction outcomes, accelerating the process of finding optimal reaction conditions and reducing the need for extensive experimental screening. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Dibromomethyl)picolinonitrile, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis of halogenated picolinonitrile derivatives typically involves bromination or substitution reactions. For this compound, introducing dibromomethyl groups may require halogenation under controlled temperatures (e.g., -5°C to 20°C) using brominating agents like N-bromosuccinimide (NBS) in solvents such as propionitrile . Optimizing stoichiometry and reaction time is critical to avoid over-bromination. Industrial-scale production often employs continuous flow reactors for improved yield and purity, though specific protocols for this compound are not detailed in available literature .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions and bromine integration via H and C NMR.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for research-grade material) using C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : Verify molecular weight (275.93 g/mol) and fragmentation patterns .
- Safety Data Sheets (SDS) and Certificates of Analysis (COA) should accompany commercial samples to validate stability and handling protocols .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store under inert atmospheres (argon or nitrogen) at 2–8°C to prevent degradation via moisture or oxidative pathways. Use amber glass vials to minimize light exposure, which could destabilize the dibromomethyl group .
Advanced Research Questions
Q. What reaction mechanisms are proposed for halogen exchange in this compound under nucleophilic conditions?
- Methodological Answer : The dibromomethyl group may undergo nucleophilic substitution (e.g., SN2 mechanisms) with thiols or amines. For example, replacing bromine with sulfur-based nucleophiles could follow pathways observed in structurally similar compounds, where polar aprotic solvents (DMF, DMSO) and catalytic bases (KCO) enhance reactivity . Kinetic studies using Br isotopic labeling could clarify rate-determining steps and steric effects.
Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distribution around the dibromomethyl group to predict sites for electrophilic or radical reactions. Parameters like Fukui indices and LUMO maps may identify susceptibility to nucleophilic attack. Comparative studies with analogs (e.g., 3-(trifluoromethyl)picolinonitrile) can validate computational predictions against experimental data .
Q. What strategies resolve contradictions in reported biological activities of structurally similar picolinonitrile derivatives?
- Methodological Answer : Conduct meta-analyses of pharmacological datasets to identify structure-activity relationships (SAR). For example, trifluoromethyl and cyano groups in related compounds enhance lipophilicity and target binding . Use in vitro assays (e.g., TRPV3 channel modulation) to isolate bioactivity mechanisms, and cross-reference with toxicity profiles to distinguish therapeutic potential from non-specific effects .
Key Notes
- Computational and experimental data gaps highlight opportunities for original research, particularly in catalytic applications and bioactivity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
